
3-(2,4-Dinitroanilino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dinitroanilino)phenol is an organic compound with the molecular formula C12H9N3O5 and a molecular weight of 275.223 g/mol . . This compound is characterized by the presence of nitro groups and an anilino group attached to a phenol ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2,4-Dinitroanilino)phenol can be synthesized through the condensation of 4-aminophenol with 1-chloro-2,4-dinitrobenzene . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of 3-(2,4-diaminoanilino)phenol.
Substitution: Formation of alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
3-(2,4-Dinitroanilino)phenol is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2,4-Dinitroanilino)phenol involves its interaction with cellular components. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures . Additionally, the compound can bind to proteins and enzymes, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(2,4-Dinitroanilino)phenol is unique due to its specific arrangement of nitro and anilino groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in dyeing and scientific research .
Propriétés
Numéro CAS |
62276-01-1 |
|---|---|
Formule moléculaire |
C12H9N3O5 |
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
3-(2,4-dinitroanilino)phenol |
InChI |
InChI=1S/C12H9N3O5/c16-10-3-1-2-8(6-10)13-11-5-4-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H |
Clé InChI |
CPLOONONGQPDEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


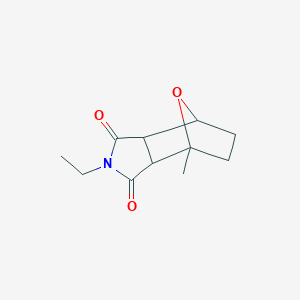



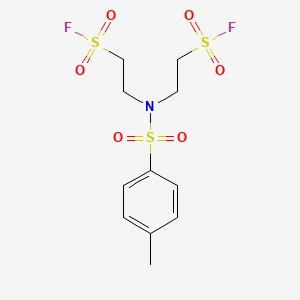

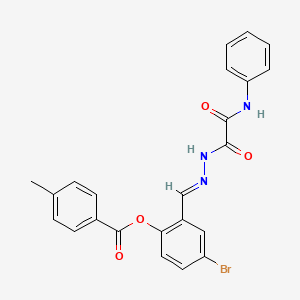


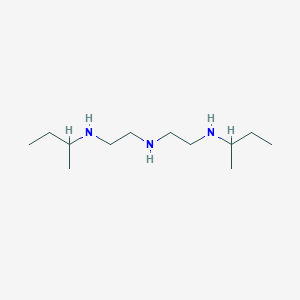
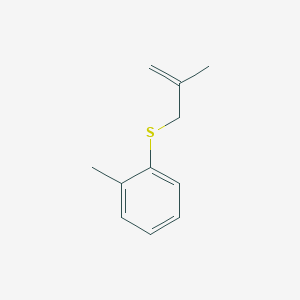


![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)
